3-(2-Bromo-3-hydroxyphenyl)propanoic acid
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Overview
Description
3-(2-Bromo-3-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a bromine atom at the second position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 3-hydroxyphenylpropanoic acid. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxyphenylpropanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-3-oxophenyl)propanoic acid.
Reduction: Formation of 3-hydroxyphenylpropanoic acid.
Substitution: Formation of 3-(2-Amino-3-hydroxyphenyl)propanoic acid or other substituted derivatives.
Scientific Research Applications
3-(2-Bromo-3-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)propanoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-(3-Hydroxyphenyl)propanoic acid: The hydroxyl group is positioned differently, affecting its chemical properties and applications.
3-(2-Bromophenyl)propanoic acid:
Uniqueness
3-(2-Bromo-3-hydroxyphenyl)propanoic acid is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. Its unique structure also contributes to its specific biological activities and research applications .
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-(2-bromo-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3,11H,4-5H2,(H,12,13) |
InChI Key |
NVHDSAXBYFWUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)CCC(=O)O |
Origin of Product |
United States |
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